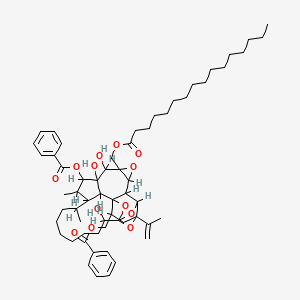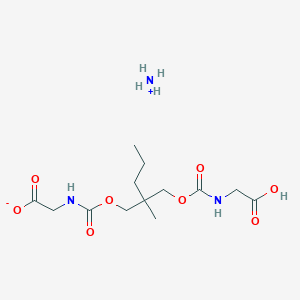
N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique ester and ammonium salt functionalities, which contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt typically involves the esterification of N-Carboxyglycine with N,N’-(2-methyl-2-propyltrimethylene) alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be represented as follows:
N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcohol→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester
The resulting ester is then treated with ammonium hydroxide to form the monoammonium salt:
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4OH→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and ammonium functionalities make it a valuable tool for probing biochemical processes and developing enzyme inhibitors.
Medicine
In medicine, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt has potential applications in drug formulation and delivery. Its ability to undergo various chemical modifications allows for the design of prodrugs and targeted therapies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ester and ammonium groups facilitate binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Carboxyglycine esters: These compounds share the carboxyglycine core but differ in the esterifying alcohol.
Ammonium salts of carboxylic acids: These compounds have similar ammonium functionalities but different carboxylic acid components.
Uniqueness
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is unique due to its specific combination of ester and ammonium groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
25648-81-1 |
|---|---|
Fórmula molecular |
C13H25N3O8 |
Peso molecular |
351.35 g/mol |
Nombre IUPAC |
azanium;2-[[2-(carboxymethylcarbamoyloxymethyl)-2-methylpentoxy]carbonylamino]acetate |
InChI |
InChI=1S/C13H22N2O8.H3N/c1-3-4-13(2,7-22-11(20)14-5-9(16)17)8-23-12(21)15-6-10(18)19;/h3-8H2,1-2H3,(H,14,20)(H,15,21)(H,16,17)(H,18,19);1H3 |
Clave InChI |
VLINIYABZIRGBS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)NCC(=O)O)COC(=O)NCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



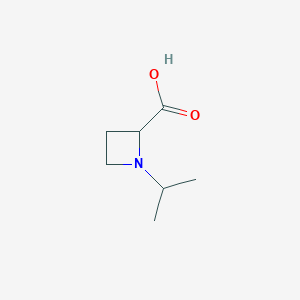
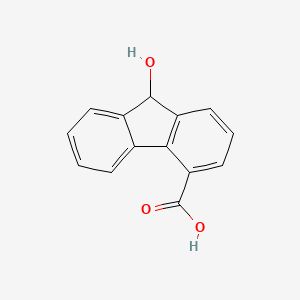
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
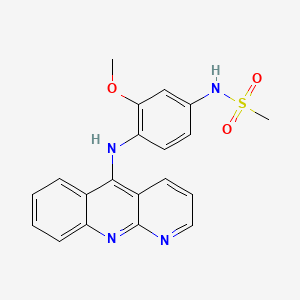
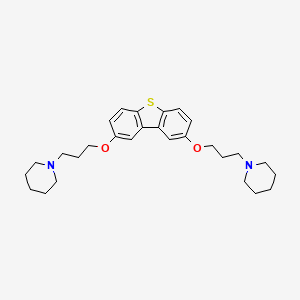



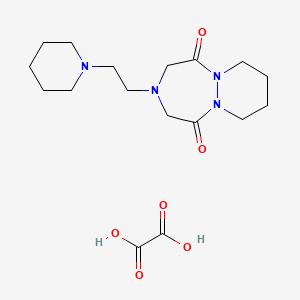
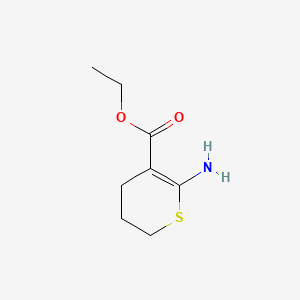
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

